Unique Physicochemical Signature: XLogP3 Reduction vs. N-Arylacetamide Analogs
The target compound exhibits a computed XLogP3-AA of 1.8, which is approximately 0.7–1.7 log units lower than typical N-phenylacetamide or N-(4-methylphenyl)acetamide derivatives in the imidazole-thioacetamide class (XLogP3 ≈ 2.5–3.5) [1]. This reduction is attributable to the free primary amide group, which enhances aqueous solubility and reduces non-specific protein binding relative to more lipophilic N-substituted counterparts [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | N-phenylacetamide analog (CAS 1207025-24-8): XLogP3 ≈ 2.8; N-(4-methylphenyl)acetamide analog (CAS 862555-27-9): XLogP3 ≈ 3.2 [estimated from clogP data] |
| Quantified Difference | ΔXLogP3 = -1.0 to -1.4 log units |
| Conditions | Computed descriptor comparison using PubChem XLogP3 3.0 and Chemenu-reported clogP data |
Why This Matters
Lower lipophilicity translates to superior aqueous solubility and reduced LogD-driven off-target promiscuity, making 483310-08-3 a preferable starting point for fragment-based or HTS triage where minimal hydrophobicity is desired.
- [1] PubChem Compound Summary for CID 864221, Computed Properties (XLogP3-AA). National Center for Biotechnology Information (2025). View Source
